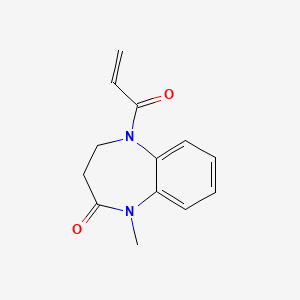
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that was first synthesized in 1983. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 316.38 g/mol. Ro 15-1788 is widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system.
Wirkmechanismus
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 works by binding to the benzodiazepine receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. By binding to this receptor subtype, this compound 15-1788 blocks the action of benzodiazepines and prevents them from exerting their effects on the central nervous system.
Biochemical and Physiological Effects:
This compound 15-1788 has no direct biochemical or physiological effects on its own. However, by blocking the benzodiazepine receptor subtype, it can reverse the effects of benzodiazepines and provide insight into their mode of action.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 in lab experiments is its ability to selectively block the benzodiazepine receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. This allows researchers to study the effects of benzodiazepines on the central nervous system without the confounding effects of sedation and anxiety. However, this compound 15-1788 has some limitations. It is not a universal antagonist of all benzodiazepine receptor subtypes, and its selectivity may vary depending on the experimental conditions. In addition, this compound 15-1788 has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788. One area of interest is the development of more selective benzodiazepine receptor antagonists that can distinguish between different receptor subtypes. Another area of interest is the use of this compound 15-1788 in combination with other drugs to study their interactions and effects on the central nervous system. Finally, this compound 15-1788 may have potential therapeutic applications as a treatment for benzodiazepine overdose or addiction.
Synthesemethoden
The synthesis of 1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 involves several steps, starting with the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. This is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with methylamine to form 2-acetamido-5-methylbenzoic acid methyl ester. The ester is then reduced with lithium aluminum hydride to form 2-amino-5-methylbenzoic acid, which is reacted with acetic anhydride and sodium acetate to form the benzodiazepine ring system. The resulting compound is then treated with acetic anhydride and propionic anhydride to form this compound 15-1788.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one 15-1788 is widely used in scientific research to study the mechanism of action of benzodiazepines and their effects on the central nervous system. It is a selective antagonist of the benzodiazepine receptor subtype that is responsible for the sedative and anxiolytic effects of benzodiazepines. By blocking this receptor subtype, this compound 15-1788 can reverse the effects of benzodiazepines and provide insight into their mode of action.
Eigenschaften
IUPAC Name |
1-methyl-5-prop-2-enoyl-3,4-dihydro-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-12(16)15-9-8-13(17)14(2)10-6-4-5-7-11(10)15/h3-7H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGIPDLYRBGAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCN(C2=CC=CC=C21)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(2,5-dimethoxyphenyl)-N~6~,N~6~-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2870322.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2870324.png)
![N-(3-(4-(2-chlorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2870325.png)

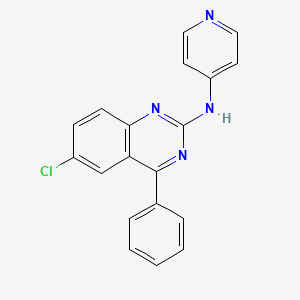
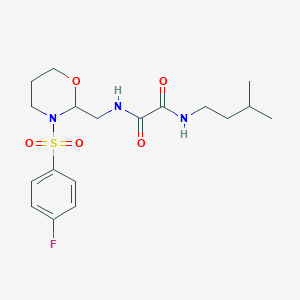
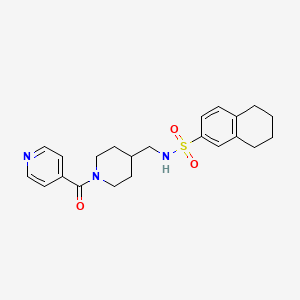
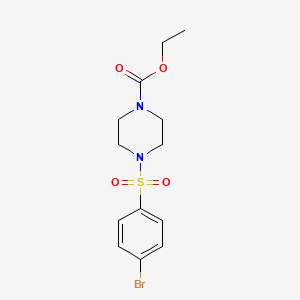
![N-(1,3-benzodioxol-5-ylmethyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2870335.png)
![N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2870341.png)